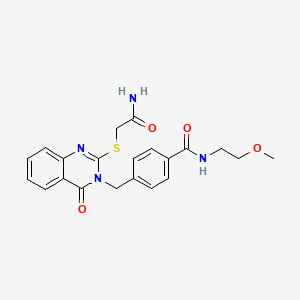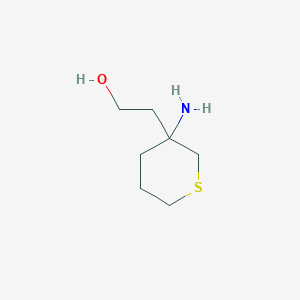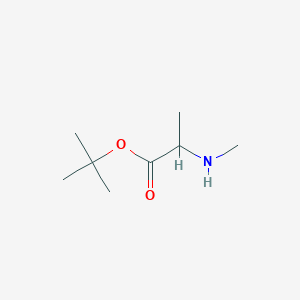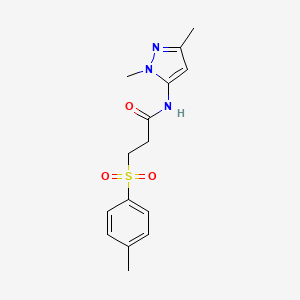![molecular formula C19H14N2O5S B2481054 N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide CAS No. 868230-67-5](/img/structure/B2481054.png)
N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
"N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide" is a compound of interest in the field of organic chemistry, particularly in the study of chromene compounds. Chromenes are known for their diverse biological activities, making them significant in pharmaceutical and medicinal research.
Synthesis Analysis
The synthesis of related chromene compounds typically involves methods like etherification, oximation, and Beckmann rearrangement. For example, a related compound, 5,6-Dimethoxy-N-[(R)-4-methoxy-2-(prop-1-en-2-yl)-2,3-dihydrobenzofuran-5-yl]-1,1a,2,7b-tetrahydrocyclopropa[c]chromene-7b-carboxamide, was synthesized using these methods, indicating a possible similar approach for the synthesis of this compound (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques like X-ray crystallography. These studies reveal detailed information about the crystal structure, including cell parameters, space groups, and molecular geometry, which are crucial for understanding the compound's properties and interactions (Zhao & Zhou, 2009).
Chemical Reactions and Properties
Chromene compounds undergo various chemical reactions, which are essential for their biological activities. The synthesis of chromone-thiazole hybrids, for example, involves reactions that produce compounds with potential as ligands for human adenosine receptors (Cagide, Borges, Gomes, & Low, 2015).
Physical Properties Analysis
The physical properties of chromene compounds, such as solubility, melting point, and crystalline structure, are determined using various analytical techniques. The crystal structure analysis provides insights into the compound's physical characteristics, including hydrogen-bonding interactions and molecular conformation (Reis et al., 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, are influenced by the compound's molecular structure. Studies on similar chromene compounds reveal information on their reactivity with other chemicals and their potential applications based on these properties (Myannik et al., 2018).
科学的研究の応用
Antimicrobial Activity
Compounds structurally similar to N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-3-carboxamide have demonstrated notable antimicrobial properties. Raval et al. (2012) synthesized a variety of related compounds, finding significant antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012). Additionally, Gadhave et al. (2022) designed and evaluated similar derivatives as potential antioxidant and antibacterial agents, identifying compounds with significant activities (Gadhave, Khade, Ozarde, Chaudhari, Swami, & Meena, 2022).
Chemosensor Applications
Kangnan Wang et al. (2015) synthesized four coumarin benzothiazole derivatives, including a compound structurally related to the target compound, to investigate their properties as chemosensors for cyanide anions. These compounds displayed significant recognition properties for cyanide anions, with observable color changes and fluorescence quenching (Wang, Liu, Guan, Cao, Chen, Shan, Wu, & Xu, 2015).
Ligand for Human Adenosine Receptors
Cagide et al. (2015) explored the use of chromone–thiazole hybrids, similar to the target compound, as potential ligands for human adenosine receptors. These compounds were synthesized using two different amidation methods, offering insight into ligand-receptor binding interactions (Cagide, Borges, Gomes, & Low, 2015).
Crystal Structure Analysis
Zhao and Zhou (2009) studied a molecule structurally related to this compound, focusing on its crystal structure and intermolecular hydrogen-bonding interactions, which can provide valuable information for the design of new compounds (Zhao & Zhou, 2009).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4,7-dimethoxy-1,3-benzothiazol-2-yl)-4-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5S/c1-24-13-7-8-14(25-2)17-15(13)20-19(27-17)21-18(23)11-9-26-12-6-4-3-5-10(12)16(11)22/h3-9H,1-2H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWSVDSGPLLBHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NC(=O)C3=COC4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Ethyl 4-[7-hydroxy-4-oxo-8-(piperidin-1-ylmethyl)-2-(trifluoromethyl)chromen-3-yl]oxybenzoate](/img/structure/B2480977.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B2480978.png)



![methyl 5H,6H,7H-pyrrolo[3,4-b]pyridine-2-carboxylate dihydrochloride](/img/structure/B2480988.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(4-sulfamoylphenethyl)acetamide](/img/structure/B2480990.png)

![8-(2-Methoxyphenyl)-11,13-dimethyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2480994.png)